

Application of Titanium(IV) Isopropoxide in Sharpless Epoxidation

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Compound of Interest

Compound Name: *Titanium(IV) isopropoxide*

Cat. No.: *B8814885*

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Abstract

The Sharpless Asymmetric Epoxidation is a cornerstone of modern organic synthesis, providing a highly reliable and predictable method for the enantioselective conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols.[1][2] This reaction is celebrated for its high stereocontrol, broad substrate scope, and the synthetic versatility of its chiral products, which are crucial building blocks for pharmaceuticals and natural products.[1][2][3] The catalytic system, developed by K. Barry Sharpless, for which he was a co-recipient of the 2001 Nobel Prize in Chemistry, is generated in situ from **titanium(IV) isopropoxide** [Ti(O-i-Pr)₄], a chiral diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) as the oxidant.[1][2] **Titanium(IV) isopropoxide** is the central Lewis acidic metal that orchestrates the assembly of the chiral catalyst, coordinating with the tartrate ligand, the allylic alcohol substrate, and the hydroperoxide to create a rigid chiral environment for the oxygen transfer.[4] This application note provides detailed protocols, quantitative data, and mechanistic diagrams to guide researchers in the effective application of this pivotal reaction.

Introduction

The Sharpless-Katsuki epoxidation is an enantioselective reaction that transforms prochiral allylic alcohols into chiral epoxides with high enantiomeric excess (% ee).[3][5] The reaction's predictability and effectiveness stem from its unique catalytic system. The choice between L-(+)-diethyl tartrate or D-(-)-diethyl tartrate reliably determines the stereochemical outcome of the epoxidation, allowing for the targeted synthesis of a specific enantiomer.[1][6]

The core components of the reaction are:

- **Titanium(IV) isopropoxide** ($\text{Ti}(\text{O-i-Pr})_4$): The catalyst precursor that acts as a Lewis acid, coordinating the other components.[7]
- **Diethyl Tartrate (DET) or Diisopropyl Tartrate (DIPT)**: The chiral ligand that establishes the asymmetric environment.[1][8] Both enantiomers, (+)-DET and (-)-DET, are readily available. [9]
- **tert-Butyl Hydroperoxide (TBHP)**: The terminal oxidant that provides the oxygen atom for the epoxide ring.[2][8]
- **Allylic Alcohol**: The substrate to be epoxidized. The reaction is highly specific for this functional group.[2]
- **Molecular Sieves**: Often used to ensure anhydrous conditions, as the titanium catalyst is highly moisture-sensitive.[2][4][10]

Mechanism of Action and Catalytic Cycle

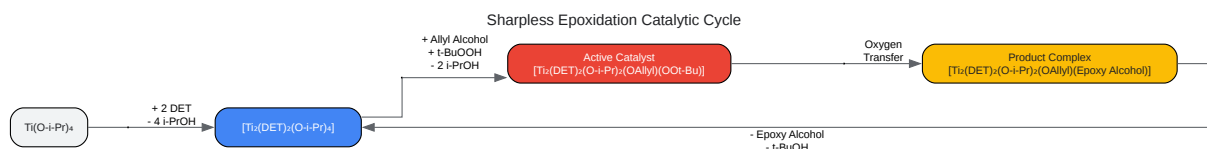
The reaction mechanism involves the formation of a dimeric titanium-tartrate complex as the active catalyst.[3][11] The process begins with the displacement of the isopropoxide ligands on $\text{Ti}(\text{O-i-Pr})_4$ by the chiral tartrate, the allylic alcohol, and TBHP.[8][12] This assembly creates a well-defined, rigid chiral pocket that directs the TBHP to deliver an oxygen atom to one specific face of the allylic alcohol's double bond.[13]

The generally accepted catalytic cycle proceeds as follows:

- **Ligand Exchange**: Two isopropoxide groups on $\text{Ti}(\text{O-i-Pr})_4$ are replaced by a molecule of diethyl tartrate to form a titanium-tartrate complex. This species is thermodynamically favored to dimerize into a more reactive pentacoordinate catalyst.[3][11]
- **Substrate and Oxidant Coordination**: The dimeric catalyst undergoes further rapid ligand exchange with the allylic alcohol and tert-butyl hydroperoxide (TBHP).[3]
- **Oxygen Transfer**: Within this chiral complex, the oxygen atom from the coordinated TBHP is transferred to the double bond of the allylic alcohol in a concerted step.[7] The

stereochemistry is dictated by the chirality of the tartrate ligand.[8]

- **Product Release:** The resulting epoxy alcohol dissociates from the titanium center, allowing the catalyst to re-enter the catalytic cycle.[7]



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Caption: Catalytic cycle of the Sharpless epoxidation.

Quantitative Data Summary

The Sharpless epoxidation is known for its high yields and exceptional enantioselectivity across a wide range of allylic alcohol substrates. The choice of chiral ligand (DET vs. DIPT) can influence the outcome.[14]

Substrate	Catalyst System	Temp (°C)	Time (h)	Yield (%)	ee (%)
Geraniol	Ti(O-i-Pr) ₄ / (+)-DET / TBHP	-20	3.5	95	91
(E)-2-Hexen-1-ol	Ti(O-i-Pr) ₄ / (+)-DET / TBHP	-20	2.5	85	94
Cinnamyl alcohol	Ti(O-i-Pr) ₄ / (+)-DIPT / TBHP	-20	3	89	>98
α-Phenylcinnamyl alcohol	Ti(O-i-Pr) ₄ / (+)-DIPT / TBHP	-35	2	79	>98
(Z)-3-Decen-1-ol	Ti(O-i-Pr) ₄ / (+)-DET / TBHP	-10	29	74	86

Data compiled from various sources, including J. Am. Chem. Soc. 1987, 109, 5765–5780.[9]
[14]

Experimental Protocols

Safety Precaution: **Titanium(IV) isopropoxide** is flammable and highly sensitive to moisture and air.[15] All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. tert-Butyl hydroperoxide is a strong oxidant and should be handled with care.

Protocol 1: General Catalytic Procedure for Sharpless Asymmetric Epoxidation

This protocol is a representative example for the catalytic epoxidation of an allylic alcohol like geraniol.[14]

Materials:

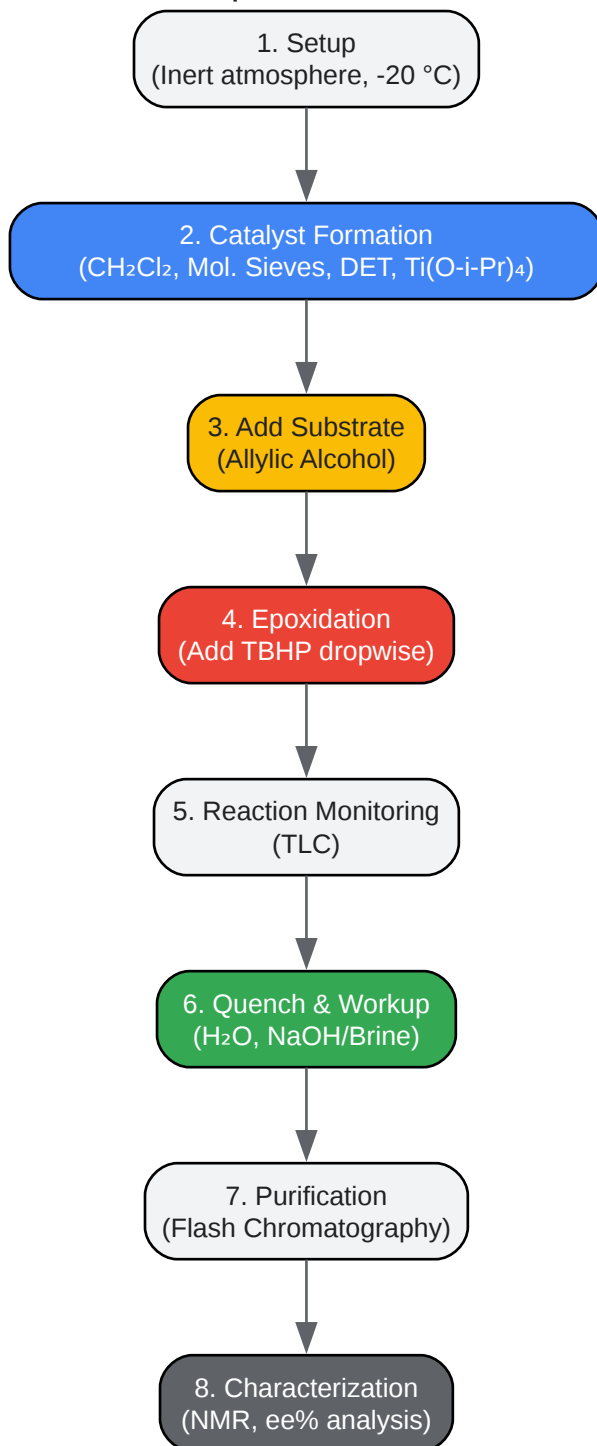
- Allylic alcohol (e.g., Geraniol, 1.0 eq.)
- Anhydrous dichloromethane (CH_2Cl_2)
- Powdered, activated 4Å molecular sieves (0.5-1.0 g per 10 mmol substrate)[1]
- **Titanium(IV) isopropoxide** ($\text{Ti}(\text{O-i-Pr})_4$, 5 mol%)[1]
- L-(+)-Diethyl tartrate ((+)-DET, 6 mol%)[1]
- Anhydrous tert-butyl hydroperoxide (TBHP) in toluene or decane (1.5-2.0 eq.)[1]

Procedure:

- **Reaction Setup:** Charge a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet with powdered 4Å molecular sieves.
- Add anhydrous dichloromethane and cool the suspension to $-20\text{ }^\circ\text{C}$ in a suitable cooling bath (e.g., dry ice/acetonitrile).[1][16]
- **Catalyst Formation:** To the stirred, cooled suspension, add L-(+)-DET via syringe, followed by the dropwise addition of $\text{Ti}(\text{O-i-Pr})_4$. [16] Stir the resulting pale yellow mixture for 30 minutes at $-20\text{ }^\circ\text{C}$ to pre-form the catalyst complex.[1]
- **Substrate Addition:** Add the allylic alcohol (geraniol) to the reaction mixture.
- **Epoxidation:** Slowly add the anhydrous TBHP solution dropwise over 10-15 minutes, ensuring the internal temperature remains at or below $-20\text{ }^\circ\text{C}$. [16]
- **Monitoring:** Stir the reaction at $-20\text{ }^\circ\text{C}$ and monitor its progress by thin-layer chromatography (TLC).
- **Workup:** Upon completion, quench the reaction by adding water. Warm the biphasic mixture to room temperature and stir for 1 hour. Add a 10% aqueous NaOH solution saturated with NaCl and stir for another 30 minutes at $0\text{ }^\circ\text{C}$ until the phases are clear and a granular precipitate forms.[1][16]

- Purification: Filter the mixture through a pad of Celite®, washing the filter cake with dichloromethane. Separate the organic layer, extract the aqueous layer with dichloromethane, and combine the organic fractions. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude epoxy alcohol by flash column chromatography.[\[16\]](#)

General Experimental Workflow

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